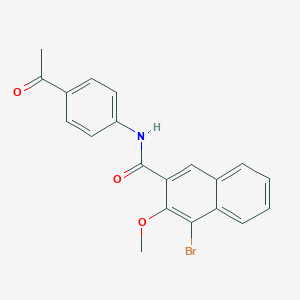
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide, also known as BAMN, is a synthetic compound that belongs to the class of naphthamides. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide exerts its effects through the inhibition of the activity of the CFTR ion channel, which plays a critical role in the regulation of salt and water transport across epithelial tissues. By modulating the activity of CFTR, N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide has been shown to have potential therapeutic applications in the treatment of cystic fibrosis and other related diseases.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR activity, the modulation of protein-protein interactions, and the induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide has a number of advantages for use in laboratory experiments, including high selectivity and potency, as well as a well-characterized mechanism of action. However, its use is limited by its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are a number of potential future directions for the study of N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in the treatment of cystic fibrosis and other related diseases, and the exploration of its use as a tool for the study of protein-protein interactions and other biological processes. Additionally, further research is needed to better understand the potential toxicity and safety implications of N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide.
Métodos De Síntesis
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide can be synthesized through a multi-step process involving the reaction of 4-bromo-3-methoxy-2-nitroaniline with acetic anhydride, followed by reduction with iron powder and acetic acid. The resulting product is then reacted with 2-naphthoyl chloride to obtain N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a modulator of the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, and as a potential therapeutic agent for the treatment of cancer.
Propiedades
Nombre del producto |
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide |
|---|---|
Fórmula molecular |
C20H16BrNO3 |
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-4-bromo-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H16BrNO3/c1-12(23)13-7-9-15(10-8-13)22-20(24)17-11-14-5-3-4-6-16(14)18(21)19(17)25-2/h3-11H,1-2H3,(H,22,24) |
Clave InChI |
FQJMBYCZFHZWDJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B236452.png)
![N-[4-(aminosulfonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B236460.png)


![3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B236468.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B236469.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236474.png)

![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)